3-(4-Chlorophenyl)-2,5-furandione
Overview
Description
3-(4-Chlorophenyl)-2,5-furandione is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which are structurally similar, have been found to exhibit a wide range of biological activities due to their interaction with various receptors .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that 3-(4-chlorophenyl)furan-2,5-dione may also have diverse molecular and cellular effects .
Biological Activity
3-(4-Chlorophenyl)-2,5-furandione, also known as chlorophenylfuran-2,5-dione, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : CHClO
- Molecular Weight : 196.59 g/mol
- CAS Number : 3152-15-6
The compound features a furan ring substituted with a chlorophenyl group, which contributes to its unique chemical reactivity and biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been tested against human non-small cell lung cancer (A549) cells, where it demonstrated an inhibitory concentration (IC) comparable to established chemotherapeutics .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation in various models.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Interaction : The compound is believed to interact with specific enzymes involved in metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
- Cell Signaling Modulation : It may influence cell signaling pathways related to apoptosis and cell proliferation. This modulation can lead to increased apoptosis in cancer cells while potentially sparing normal cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Against A549 Cells
In a controlled laboratory setting, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent response:
- At lower concentrations (1-10 µM), the compound exhibited minimal cytotoxicity.
- At higher concentrations (20 µM), significant apoptosis was observed, characterized by increased levels of cleaved caspase-3 and decreased expression of the anti-apoptotic protein Bcl-2.
These findings suggest that the compound could be further developed as a potential anticancer agent targeting lung cancer cells .
Properties
IUPAC Name |
3-(4-chlorophenyl)furan-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGHMTWYIUDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342932 | |
Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3152-15-6 | |
Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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